Balanced Lipophilicity (XLogP3 = 2.8) Relative to Four Closest Benzamide Ring-Substituted Analogs
The target compound exhibits a computed XLogP3 of 2.8, which falls near the midpoint of the lipophilicity range for five N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide analogs sharing an identical core scaffold [1]. Among these, the 4-dimethylsulfamoyl analog (CAS 2034402-88-3) is substantially more hydrophilic (XLogP3 = 1.6), while the 4-trifluoromethoxy analog (CAS 2034239-36-4) is significantly more lipophilic (XLogP3 = 3.6) [2]. The 3-cyano analog (CAS 2034258-09-6) sits at the lower end (XLogP3 = 2.2). For screening applications where balanced LogP is desirable to avoid both poor aqueous solubility and excessive non-specific binding, the target compound occupies a differentiated intermediate position.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 4-(Dimethylsulfamoyl) analog: XLogP3 = 1.6; 3-Cyano analog: XLogP3 = 2.2; 4-(Trifluoromethoxy) analog: XLogP3 = 3.6; 2-Fluoro analog: XLogP3 not reported |
| Quantified Difference | ΔXLogP3 = +1.2 vs. 4-dimethylsulfamoyl analog (more lipophilic); ΔXLogP3 = +0.6 vs. 3-cyano analog; ΔXLogP3 = −0.8 vs. 4-trifluoromethoxy analog |
| Conditions | Computed XLogP3 values sourced from Kuujia.com using a consistent algorithmic method across all analogs |
Why This Matters
A balanced LogP of 2.8 places the target compound within a favorable drug-like lipophilicity window, offering a differentiated starting point for hit triage when parallel screening of this compound series is performed.
- [1] Kuujia.com. Cas no 2034402-45-2. Computed Properties section: XLogP3 = 2.8, Heavy Atom Count = 25, Complexity = 429, Rotatable Bond Count = 5, HBD = 2, HBA = 3, TPSA = 58.6. View Source
- [2] Kuujia.com. Cas no 2034402-88-3 (XLogP3 = 1.6, Complexity = 658); Cas no 2034258-09-6 (XLogP3 = 2.2, Complexity = 517); Cas no 2034239-36-4 (XLogP3 = 3.6, Complexity = 525). All Computed Properties sections. View Source
